
1-Propyl-1h-pyrazol-5(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1h-pyrazol-5(4h)-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a propyl group attached to the nitrogen atom at position 1 and a keto group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1h-pyrazol-5(4h)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. For instance, the reaction of propylhydrazine with acetylacetone under acidic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid, and it is conducted at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride, leading to the formation of 1-propyl-1h-pyrazol-5-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conducted in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions often require bases like potassium carbonate and solvents such as dimethylformamide.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: 1-Propyl-1h-pyrazol-5-ol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Propyl-1h-pyrazol-5(4h)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which 1-Propyl-1h-pyrazol-5(4h)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
1-Methyl-1h-pyrazol-5(4h)-one: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-1h-pyrazol-5(4h)-one: Contains an ethyl group instead of a propyl group.
1-Butyl-1h-pyrazol-5(4h)-one: Features a butyl group in place of the propyl group.
Uniqueness: 1-Propyl-1h-pyrazol-5(4h)-one is unique due to its specific substituent, which can influence its reactivity and interaction with biological targets. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7-8/h4H,2-3,5H2,1H3 |
InChI Key |
DOEMUQSUNMPUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


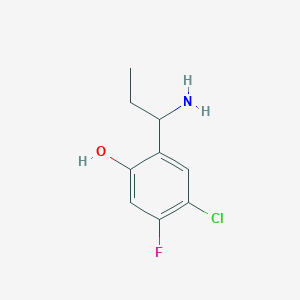
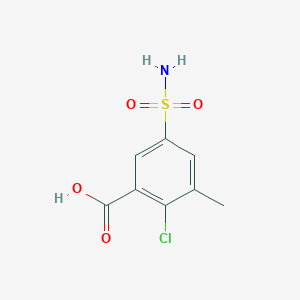
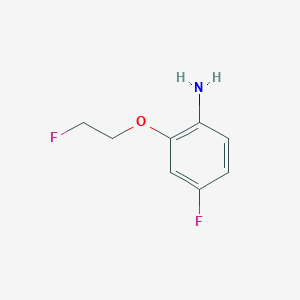
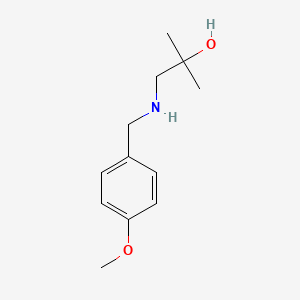
![6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13314347.png)
![2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol](/img/structure/B13314349.png)

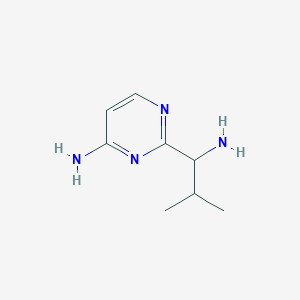
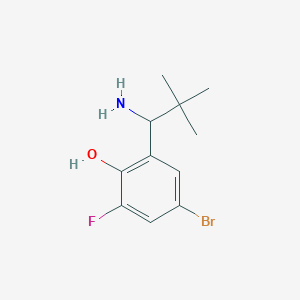
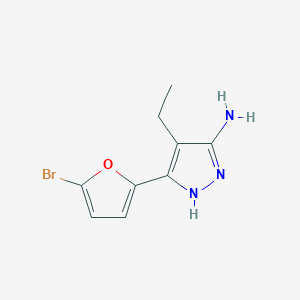
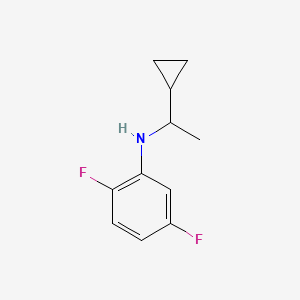
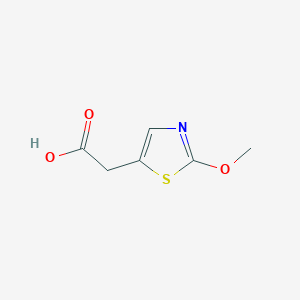
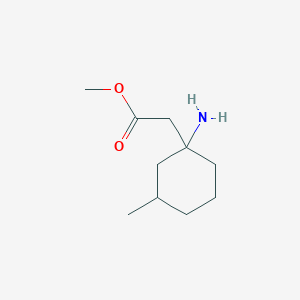
![2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13314377.png)
